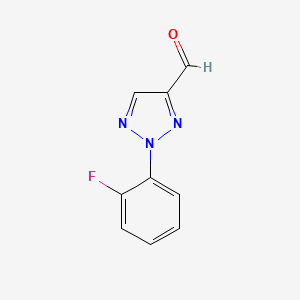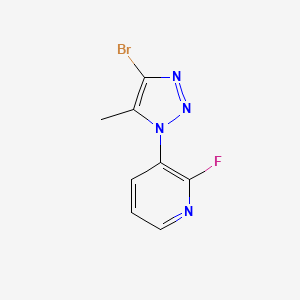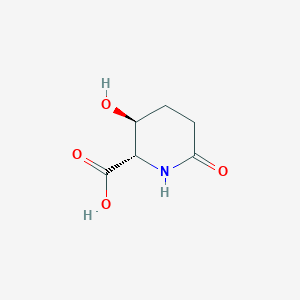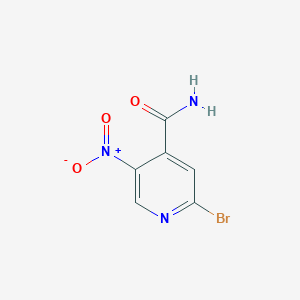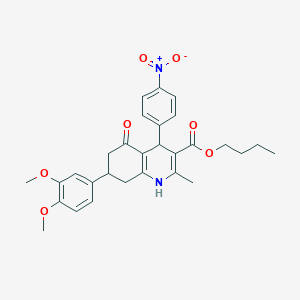
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a butyl ester group, a dimethoxyphenyl group, a nitrophenyl group, and a hexahydroquinoline core
Métodos De Preparación
The synthesis of Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, leading to the formation of the desired hexahydroquinoline derivative. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy and nitro groups makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and lead to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar compounds include other hexahydroquinoline derivatives, such as those with different substituents on the aromatic rings. For example, 3,4-dimethoxyphenethylamine is a related compound with similar structural features . Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C29H32N2O7 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H32N2O7/c1-5-6-13-38-29(33)26-17(2)30-22-14-20(19-9-12-24(36-3)25(16-19)37-4)15-23(32)28(22)27(26)18-7-10-21(11-8-18)31(34)35/h7-12,16,20,27,30H,5-6,13-15H2,1-4H3 |
Clave InChI |
ZNQGWHGUONTQQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)
![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
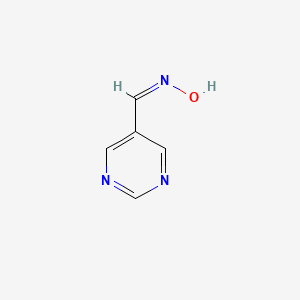
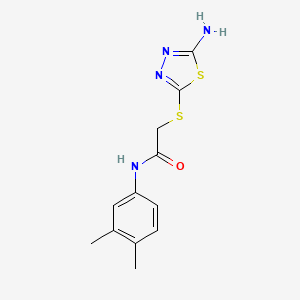
![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)
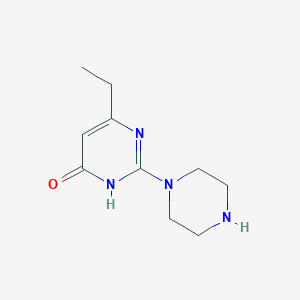

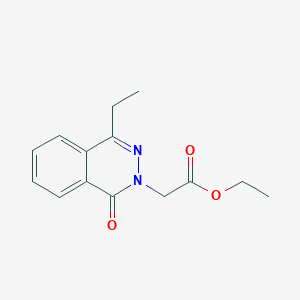
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)

